5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide
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Overview
Description
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a pyrazole ring, and a hydrazide group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide typically involves the condensation of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid with 1-(4-chlorophenyl)ethylidene hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (4-MEO-benzylidene)hydrazide
- 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (3-MEO-benzylidene)hydrazide
- 5-Naphthalen-2-YL-1H-pyrazole-3-carboxylic acid
Uniqueness
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (1-(4-CL-PH)ethylidene)hydrazide is unique due to the presence of the 1-(4-chlorophenyl)ethylidene group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H17ClN4O |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)ethylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H17ClN4O/c1-14(15-9-11-17(23)12-10-15)24-27-22(28)21-13-20(25-26-21)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
QHRHLXDYZHJHLH-ZVHZXABRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)/C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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